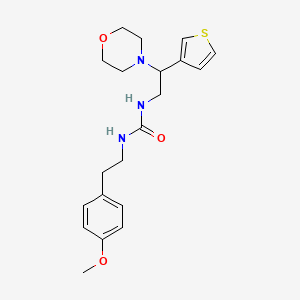

1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Description

1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative characterized by two distinct substituents: a 4-methoxyphenethyl group and a 2-morpholino-2-(thiophen-3-yl)ethyl moiety. The urea core (-NHCONH-) serves as a central pharmacophore, common in bioactive molecules targeting enzymes, receptors, or ion channels.

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-18-4-2-16(3-5-18)6-8-21-20(24)22-14-19(17-7-13-27-15-17)23-9-11-26-12-10-23/h2-5,7,13,15,19H,6,8-12,14H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCZAIYGTJNYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenethyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea, with the CAS number 1171544-78-7, is a synthetic organic compound that belongs to the class of urea derivatives. Its molecular formula is , and it has a molecular weight of 389.5 g/mol. The compound exhibits potential biological activities, which are the focus of this article.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing thiophene rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Key Findings:

- MTT Assay Results: In vitro studies using MTT assays indicated that compounds with thiophene moieties showed cytotoxic effects on various cancer cell lines, with IC50 values often below 10 μM .

- Mechanisms of Action: These compounds may act as allosteric modulators, interacting with key amino acids in target proteins involved in cancer progression .

Anti-inflammatory Properties

Compounds structurally related to this compound have also demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Case Study:

In a study evaluating the effects of similar urea derivatives on lipopolysaccharide (LPS)-induced inflammation in mouse models, significant reductions in nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels were observed .

Antimicrobial Activity

The antimicrobial properties of urea derivatives have been explored, with promising results against various pathogens. The presence of the thiophene ring is believed to enhance the compound's membrane-disrupting capabilities.

Experimental Data:

A series of related compounds were tested against bacterial strains, showing moderate to excellent inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared features: urea linkage, aryl/heteroaryl substituents, and morpholino/thiophene motifs. Below is a detailed comparison:

Urea Derivatives with Aryl/Heteroaryl Substituents

- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridinylmethyl)thio]phenyl}urea (7n) : Substituents: A chloro-trifluoromethylphenyl group (electron-withdrawing) and a pyridinylmethyl thio-phenyl group. Key Differences: Replaces the morpholino-thiophene moiety with a pyridine-thioether system. The trifluoromethyl group enhances metabolic stability compared to the methoxy group in the target compound. Synthesis: Prepared via carbamate intermediates, similar to methods in .

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (4) :

- Substituents : Chloro-trifluoromethylphenyl and 4-hydroxyphenyl.

- Key Differences : The hydroxyl group increases hydrophilicity, contrasting with the methoxy group’s lipophilicity in the target compound.

- Compound 15 (): 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea : Substituents: A morpholino-triazine group and a hydroxymethylphenyl group.

Morpholino-Containing Compounds

- SKF-96365 (1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole) :

- Structure : An imidazole derivative with methoxyphenyl and alkoxy substituents.

- Key Differences : Lacks a urea core but shares the 4-methoxyphenethyl motif. Functions as a TRPC channel inhibitor, suggesting the target compound may also target ion channels.

Thiophene-Containing Compounds

- (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one (8) :

- Structure : A chalcone derivative with a benzo[b]thiophene group.

- Key Differences : Replaces urea with a ketone linker but highlights the pharmacological relevance of thiophene in aromatic interactions.

Data Tables

Table 1: Structural Comparison of Urea Derivatives

Research Findings and Implications

- Structural Trends: Methoxy Groups: Enhance lipophilicity and membrane permeability (target compound vs. 7n) . Morpholino Motifs: Improve solubility; seen in compound 15 and SKF-96365 . Thiophene vs. Pyridine: Thiophene’s smaller size may allow tighter binding in hydrophobic pockets compared to pyridine .

- Biological Relevance: Urea derivatives in and show activity in kinase or receptor modulation, suggesting the target compound may share similar mechanisms . SKF-96365’s TRPC inhibition implies morpholino-aryl systems are viable for ion channel targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.